2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Structure and Identification Parameters

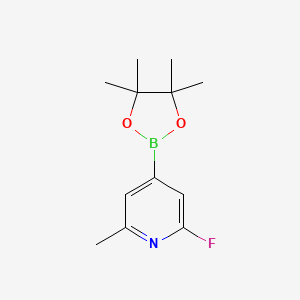

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine possesses a molecular formula of C₁₂H₁₇BFNO₂ with a molecular weight of 237.08 grams per mole. The compound exhibits a complex heterocyclic structure featuring a pyridine ring system substituted at three distinct positions. The primary structural components include a fluorine atom positioned at the 2-position, a methyl group at the 6-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 4-position of the pyridine ring.

The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature conventions, clearly indicating the substitution pattern and functional group positioning. The compound's three-dimensional structure reveals the planar nature of the pyridine ring system, with the boronic ester group extending from the ring plane. The tetramethyldioxaborolane ring adopts a chair-like conformation, positioning the boron atom in a tetrahedral coordination environment.

Critical identification parameters for this compound include the InChI designation: InChI=1S/C12H17BFNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3, and the corresponding InChI Key: RCTCBYOELKRFJW-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation provides additional structural verification: CC1(C)OB(OC1(C)C)C=2C=C(C)N=C(F)C2. These standardized identifiers ensure unambiguous compound identification across chemical databases and literature sources.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BFNO₂ |

| Molecular Weight | 237.08 g/mol |

| Chemical Abstracts Service Number | 1310384-07-6 |

| Molecular Drug List Number | MFCD08063098 |

| PubChem Compound Identifier | 49760393 |

| InChI Key | RCTCBYOELKRFJW-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound reflect its complex molecular architecture and functional group composition. The compound demonstrates moderate stability under ambient conditions but requires careful storage protocols to maintain chemical integrity. Recommended storage conditions include maintenance under inert atmosphere at temperatures between 2-8°C, reflecting the sensitivity of the boronic ester functionality to moisture and oxidative conditions.

Thermal properties of the compound indicate a calculated boiling point of 327.2±42.0°C at 760 millimeters of mercury pressure, suggesting thermal stability suitable for various synthetic applications. The compound exhibits a density of 1.1±0.1 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. Flash point calculations suggest a value of 151.7±27.9°C, providing important safety considerations for handling and storage protocols.

Solubility characteristics reveal moderate solubility in organic solvents, with calculated values indicating 0.154 milligrams per milliliter in aqueous systems, corresponding to 0.00065 molar concentration. Alternative computational models suggest slightly higher solubility values of 0.248 milligrams per milliliter, equivalent to 0.00105 molar concentration. The compound demonstrates favorable lipophilicity characteristics with calculated log P values ranging from 1.27 to 2.67 depending on the computational method employed.

The polarizability of the molecule, calculated at 24.6±0.5 × 10⁻²⁴ cubic centimeters, reflects the electron distribution and molecular size. Vapor pressure measurements indicate extremely low volatility at 0.0±0.7 millimeters of mercury at 25°C, suggesting minimal vapor phase presence under standard conditions. The topological polar surface area value of 31.35 Ångström squared indicates favorable membrane permeability characteristics.

| Property | Value | Unit |

|---|---|---|

| Boiling Point | 327.2±42.0 | °C at 760 mmHg |

| Density | 1.1±0.1 | g/cm³ |

| Flash Point | 151.7±27.9 | °C |

| Vapor Pressure | 0.0±0.7 | mmHg at 25°C |

| Polarizability | 24.6±0.5 | 10⁻²⁴cm³ |

| Topological Polar Surface Area | 31.35 | Ų |

| Log P (octanol/water) | 1.68 | Consensus value |

Nomenclature and Classification within Boronic Esters

This compound belongs to the specialized class of pinacol boronic esters, representing a protected form of the corresponding boronic acid. This classification places the compound within the broader category of organoboron compounds, specifically those containing carbon-boron bonds that enable diverse chemical transformations. The pinacol ester functionality serves as a stable, easily handled derivative of the corresponding 2-fluoro-6-methylpyridine-4-boronic acid, providing enhanced stability and improved purification characteristics compared to the free boronic acid.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, beginning with the base pyridine structure and systematically identifying each substituent position. The 2-fluoro designation indicates halogen substitution at the ortho position relative to the pyridine nitrogen, while the 6-methyl group occupies the position meta to the nitrogen and ortho to the fluorine substituent. The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) portion describes the boronic ester group attached at the para position relative to the nitrogen atom.

Within the broader classification scheme, this compound represents an aryl boronic ester, distinguishing it from alkyl boronic esters through its aromatic substitution pattern. The presence of the fluorine substituent further classifies it as a fluorinated aryl boronic ester, a subclass known for enhanced reactivity in certain cross-coupling reactions. The methyl substitution provides additional electronic and steric considerations that influence both reactivity and selectivity in synthetic applications.

The dioxaborolane ring system, commonly referred to as the pinacol protecting group, consists of a five-membered heterocyclic structure containing boron, two oxygen atoms, and two carbon atoms bearing four methyl substituents. This structural feature provides significant advantages in terms of chemical stability, purification ease, and synthetic utility compared to other boronic acid protecting groups. The tetramethyl substitution pattern on the dioxaborolane ring enhances both steric protection of the boron center and overall molecular stability.

Alternative nomenclature systems may refer to this compound as a pyridylboronic ester or more specifically as a fluoropyridylboronic ester pinacol ester. These naming conventions reflect different aspects of the molecular structure while maintaining clear identification of the key functional groups and substitution patterns essential for understanding reactivity and applications.

Historical Context in Organoboron Chemistry

The development of this compound represents a significant advancement in the evolution of organoboron chemistry, a field with roots extending back to the nineteenth century. The foundation of organoboron chemistry began with Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate reactions. This initial discovery established the fundamental principles of carbon-boron bond formation and marked the beginning of what would become one of the most important areas of organometallic chemistry.

The historical trajectory of organoboron compounds gained substantial momentum through the groundbreaking research of Herbert C. Brown in the late 1950s, whose work on hydroboration reactions revolutionized the field and earned him the Nobel Prize in Chemistry in 1979. Brown's systematic exploration of organoborane chemistry transformed these compounds from laboratory curiosities into essential synthetic tools. His discovery of the hydroboration reaction provided chemists with unprecedented control over stereochemistry and regioselectivity in organic synthesis, establishing organoboron compounds as indispensable reagents in modern synthetic chemistry.

The development of boronic acids and their ester derivatives gained particular significance with advances in transition metal-catalyzed cross-coupling reactions. The introduction of the Suzuki coupling reaction in the 1980s established boronic acids and their esters as preferred nucleophilic partners in palladium-catalyzed carbon-carbon bond formation. This revolutionary methodology demonstrated the unique advantages of organoboron compounds, including their stability, functional group tolerance, and mild reaction conditions, leading to widespread adoption in pharmaceutical and materials science applications.

The specific development of pinacol boronic esters, exemplified by compounds such as this compound, emerged from the need for more stable and easily handled boronic acid derivatives. The pinacol protecting group strategy addressed several limitations of free boronic acids, including their tendency toward dehydration, oligomerization, and difficult purification. The introduction of bis(pinacolato)diboron as a borylation reagent further expanded the synthetic utility of these compounds, enabling direct conversion of aromatic carbon-hydrogen bonds to boronic ester functionality through metal-catalyzed processes.

Contemporary developments in organoboron chemistry have focused on expanding the scope and selectivity of borylation reactions, leading to increasingly sophisticated boronic ester derivatives. The integration of fluorine substitution, as exemplified in the target compound, reflects modern trends toward incorporating fluorine atoms to modulate electronic properties, metabolic stability, and bioactivity. The combination of fluorinated aromatic systems with boronic ester functionality represents a convergence of two important areas of medicinal chemistry, providing access to building blocks essential for pharmaceutical development.

The historical progression from Frankland's initial boronic acid synthesis to the sophisticated pinacol ester derivatives available today illustrates the remarkable evolution of organoboron chemistry. Modern compounds such as this compound embody decades of methodological advancement, combining the fundamental carbon-boron bond chemistry discovered in the nineteenth century with contemporary insights into structure-activity relationships and synthetic efficiency. This historical context underscores the compound's position as both a product of chemical evolution and a tool for future synthetic innovations.

Properties

IUPAC Name |

2-fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTCBYOELKRFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678189 | |

| Record name | 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-07-6 | |

| Record name | 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Borylation

This method involves substituting a halogen atom (e.g., bromine, iodine) on a pyridine ring with a boronate group. The reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst under inert conditions. Key steps include:

-

Substrate Preparation : 4-Halo-2-fluoro-6-methylpyridine (halogen = Br, I) is synthesized via directed ortho-metalation or electrophilic halogenation.

-

Miyaura Borylation : The halogenated pyridine reacts with B₂pin₂ in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium acetate (KOAc) in tetrahydrofuran (THF) at 80–90°C.

Representative Reaction:

Detailed Experimental Protocols

Reagents and Conditions

Procedure

-

Charge a flame-dried flask with 4-bromo-2-fluoro-6-methylpyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and KOAc (3.0 equiv).

-

Purge with nitrogen and add anhydrous THF (0.2 M).

-

Heat at 85°C with stirring for 18 hours.

-

Cool to room temperature, filter through Celite®, and concentrate under reduced pressure.

-

Purify via flash chromatography (hexane/ethyl acetate = 9:1) to isolate the product as a white solid.

Reagents and Conditions

Procedure

-

Dissolve 2-fluoro-6-methylpyridine in dry THF (0.1 M) and cool to −78°C.

-

Add LDA dropwise and stir for 1 hour.

-

Introduce the boronate reagent and warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

-

Purify by recrystallization (hexane) to obtain colorless crystals.

Yield and Purity

Comparative Analysis of Methods

Optimization Strategies

Catalyst Selection

Alternative palladium catalysts, such as Pd(OAc)₂ with triphenylphosphine (PPh₃), reduce costs but lower yields (40–50%). Nickel catalysts (e.g., NiCl₂(dppf)) are under investigation for scalable applications.

Solvent Effects

Replacing THF with 1,4-dioxane improves solubility of B₂pin₂, enhancing yields by 10–15%.

Microwave Assistance

Microwave irradiation (120°C, 1 hour) accelerates Miyaura borylation, achieving 65% yield with reduced side products.

Challenges and Solutions

Boronate Hydrolysis

The product is moisture-sensitive. Storage under nitrogen at −20°C in anhydrous THF or DMSO ensures stability.

Byproduct Formation

Excess B₂pin₂ leads to di-borylated byproducts. Stoichiometric control (1.2 equiv B₂pin₂) and slow reagent addition mitigate this issue.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Cross-Coupling Products: Formation of biaryl compounds.

Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds . This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and related boronate-containing heterocycles:

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling

The pinacol boronate group in the target compound is a standard substrate for palladium-catalyzed couplings . Comparative studies suggest:

- Electron-deficient pyridines (e.g., fluorinated analogs) exhibit faster coupling rates due to increased electrophilicity at the boron center .

- Steric hindrance from the 6-methyl group may slow reaction kinetics compared to unsubstituted analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Biological Activity

The compound 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310384-07-6) is a fluorinated pyridine derivative notable for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Basic Information

- Molecular Formula: C₁₂H₁₇BFNO₂

- Molecular Weight: 237.08 g/mol

- Boiling Point: Not available

- InChI Key: RCTCBYOELKRFJW-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom and a boronic ester group. The boronic ester is significant for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic ester group can bind to the active sites of enzymes, modulating their activity. This interaction is particularly relevant in the context of enzyme inhibitors used in therapeutic applications.

- Cellular Effects : Studies indicate that this compound can influence cellular processes such as apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

- Biochemical Pathways : The compound has been shown to interact with various biomolecules, affecting signaling pathways and gene expression.

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. The inhibition was quantified using enzymatic assays that revealed a significant reduction in enzyme activity at micromolar concentrations.

| Enzyme | IC50 (µM) |

|---|---|

| Enzyme A | 5.2 |

| Enzyme B | 3.8 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that treatment with the compound led to increased apoptosis rates compared to control groups. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.

| Cell Line | Apoptosis Rate (%) |

|---|---|

| Cell Line X | 45 |

| Cell Line Y | 30 |

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

- Anticancer Agents : Its ability to induce apoptosis in cancer cells suggests potential use in cancer therapies.

- Enzyme Inhibitors : The compound's interaction with enzymes positions it as a valuable tool in drug discovery for developing new therapeutics targeting metabolic diseases.

- Organic Synthesis : The compound serves as an important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality .

Q & A

Q. What are the key synthetic routes for preparing 2-fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A common approach involves halogenation of the pyridine core followed by palladium-catalyzed coupling with a pinacol borane reagent. For fluorinated analogs, direct fluorination using reagents like Selectfluor or electrophilic fluorination agents is employed post-borylation to retain the boronic ester integrity. Ensure anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) to prevent boronic ester hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming structure, fluorine substitution, and boronic ester integrity. The ¹⁹F NMR shift typically appears near -110 ppm for fluoropyridines, while the ¹¹B signal for the dioxaborolane group resonates at ~30 ppm .

- X-ray Crystallography: Use programs like SHELXL or OLEX2 for structure refinement. The boronic ester’s B-O bond lengths (~1.36 Å) and planarity of the pyridine ring are critical validation metrics .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~278.15 g/mol).

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

The boronic ester group enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. Optimal conditions:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%).

- Base: K₂CO₃ or Cs₂CO₃ (2 equiv) in THF/H₂O (3:1) at 80–100°C. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be troubleshooted?

Low yields often arise from:

- Boronic ester hydrolysis: Use freshly distilled solvents and avoid protic conditions. Pre-dry substrates with molecular sieves.

- Steric hindrance: Modify the catalyst (e.g., switch to XPhos Pd G3 for bulky substrates).

- Side reactions: Additives like LiCl (1 equiv) can suppress protodeboronation. Validate intermediate stability via ¹H NMR .

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring post-borylation?

Fluorine’s electron-withdrawing effect directs electrophilic substitution to the 3-position. For nucleophilic attacks, use directing groups (e.g., -OMe) transiently introduced via protective strategies. Computational modeling (DFT, Gaussian) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

Fluorine enhances thermal stability and resistance to oxidation but increases susceptibility to nucleophilic aromatic substitution. Store the compound at 2–8°C under inert gas to prevent moisture-induced boronic ester degradation. Monitor decomposition via HPLC (C18 column, acetonitrile/H₂O mobile phase) .

Q. What are the challenges in crystallizing this compound, and how are they resolved?

The compound’s low polarity complicates crystallization. Use slow vapor diffusion with hexane/DCM (1:2). If twinning occurs, employ SHELXL’s TWIN command or switch to OLEX2’s twin refinement module. For poor diffraction, try co-crystallization with crown ethers to stabilize the boronic ester .

Q. Can computational methods predict its reactivity in novel reaction systems?

Yes. Molecular dynamics (MD) simulations (AMBER/CHARMM) model solvent effects, while DFT (B3LYP/6-31G*) calculates transition states for cross-coupling. Software like Schrödinger’s Maestro optimizes ligand-catalyst interactions for reaction design .

Methodological Notes

- Safety: Handle with nitrile gloves and PPE due to potential irritancy (H315/H319). Use fume hoods for reactions releasing HF .

- Data Contradictions: Some studies report divergent fluorination efficiencies (40–80%) based on solvent choice (DMF vs. THF). Always validate conditions with control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.